Sibiricine vs. Co-Occurring Corydalis Alkaloids: TNF-α Inhibition in LPS-Stimulated THP-1 Cells
In a direct head-to-head comparison of nine alkaloids isolated from Corydalis crispa, sibiricine (compound 8) was explicitly identified and reported to possess significant anti-inflammatory activity in the LPS-activated THP-1 cell TNF-α production assay, whereas other co-occurring alkaloids—specifically compounds 2, 4, and 7—were reported for their acetylcholinesterase inhibitory activity, and compound 5 was reported for antiplasmodial activity [1]. The study establishes that among the nine structurally characterized alkaloids from this single botanical source, sibiricine is one of the distinct molecular entities associated with TNF-α modulation in this specific cellular context [1].
| Evidence Dimension | Anti-inflammatory activity (TNF-α suppression) |
|---|---|
| Target Compound Data | Significant activity (p < 0.01 reported for crude extract activity; compound-level designation as active in TNF-α assay) |
| Comparator Or Baseline | Compounds 2 (13-oxoprotopine), 4 (stylopine), 7 (ochrobirine): active in AChE inhibition assay; Compound 5 (coreximine): active in antiplasmodial assay |
| Quantified Difference | Qualitative divergence in target pathway engagement: Sibiricine engages TNF-α pathway in THP-1 cells; comparators 2, 4, 7 engage AChE; comparator 5 engages P. falciparum |
| Conditions | LPS-activated THP-1 human monocytic leukemia cells; compounds isolated from Corydalis crispa aerial parts |
Why This Matters
This direct comparative evidence demonstrates that sibiricine does not merely exhibit 'in-class' anti-inflammatory activity but represents a distinct functional entity among co-isolated Corydalis alkaloids, enabling researchers to select the appropriate compound for TNF-α pathway studies without confounding cross-activity on AChE or antiplasmodial targets.
- [1] Wangchuk P, et al. Phytochemical and biological activity studies of the Bhutanese medicinal plant Corydalis crispa. Nat Prod Commun. 2012;7(5):575-580. PMID: 22799079. View Source
